REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8](B(O)O)[CH:9]=2)[CH:4]=[CH:3]1.[OH:14]O>CCOCC>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:14])[CH:9]=2)[CH:4]=[CH:3]1
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
CN1C=CC2=CC=C(C=C12)B(O)O
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6 mL
|
Type
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reactant
|
Smiles
|
OO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 1 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
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Details
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The mixture was extracted with NaOH (1N, 2×50 mL)
|
Type
|
WASH
|
Details
|
the aqueous extracts were washed with ether (2×50 mL)
|
Type
|
TEMPERATURE
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Details
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The aqueous layers were cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×100 mL)
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Type
|
WASH
|
Details
|
the organic extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
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Details
|
filtered through a pad of silica gel
|
Type
|
WASH
|
Details
|
the pad was washed with ether (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
After the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed over silica gel with 10% to 20% ethyl acetate/hexanes
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=CC2=CC=C(C=C12)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.56 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |